molecular formula C15H10ClNO3 B2873964 6-Chloro-2-methoxyacridine-9-carboxylic acid CAS No. 42595-28-8

6-Chloro-2-methoxyacridine-9-carboxylic acid

Cat. No.: B2873964
CAS No.: 42595-28-8
M. Wt: 287.7
InChI Key: HXDYFDNVWAYRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methoxyacridine-9-carboxylic acid is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxyacridine-9-carboxylic acid typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents to introduce the carboxylic acid group at the 9-position. The reaction conditions often involve the use of phenol and ammonium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxyacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methoxyacridine-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxyacridine-9-carboxylic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxyacridine-9-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, along with a carboxylic acid group at the 9-position. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

6-chloro-2-methoxyacridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-9-3-5-12-11(7-9)14(15(18)19)10-4-2-8(16)6-13(10)17-12/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDYFDNVWAYRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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